3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Description

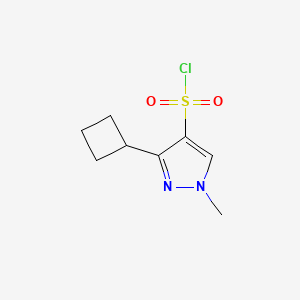

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a pyrazole core substituted with a cyclobutyl group at position 3, a methyl group at position 1, and a sulfonyl chloride (-SO₂Cl) moiety at position 4. It is listed with a purity of 95%, though its CAS number remains unspecified. Sulfonyl chlorides like this are critical intermediates in organic synthesis, particularly in nucleophilic substitution reactions for introducing sulfonamide or sulfonate groups into target molecules.

Properties

IUPAC Name |

3-cyclobutyl-1-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-11-5-7(14(9,12)13)8(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBLVDFXQQDUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCC2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions to avoid over-sulfonation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidative cleavage of the cyclobutyl ring can be achieved using strong oxidizing agents like potassium permanganate or ozone.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile at room temperature or under mild heating.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Oxidation: Strong oxidizing agents like potassium permanganate or ozone are used in aqueous or organic solvents under controlled conditions.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is being investigated for its potential as a therapeutic agent. Its biological activities include:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes related to various diseases, including cancer and infections. This mechanism of action positions it as a candidate for drug development targeting these conditions.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it valuable in developing new antibiotics .

Anticancer Research

Recent studies have highlighted the compound's potential in cancer treatment. Notably:

- Cell Cycle Arrest : In vitro tests on human cancer cell lines have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. For example, treatment of A375 melanoma cells resulted in increased apoptosis markers and mitochondrial dysfunction, indicating its potential as an anticancer agent .

Agricultural Applications

The compound's properties may also extend to agricultural chemistry, where it could be utilized in developing new pesticides or herbicides. Its ability to interact with biological targets suggests potential use in crop protection strategies against various pathogens.

Case Studies

Several case studies have explored the biological effects of this compound:

| Study Title | Objective | Findings |

|---|---|---|

| Antimicrobial Activity Evaluation (2024) | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |

| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability with IC50 = 15 µM after 48 hours |

| Inflammation Model Study (2025) | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by approximately 50% in LPS-stimulated macrophages |

Summary of Biological Activities

The following table summarizes the observed biological activities of this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the formation of sulfonamide, sulfonate ester, and sulfonothioate linkages, which are crucial in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Heterocyclic Core Differences

- Pyrazole vs. Benzofuran: The pyrazole ring (a five-membered diunsaturated ring with two adjacent nitrogen atoms) in the target compound contrasts with the benzofuran system (a fused benzene and furan ring). Pyrazoles are known for their electron-deficient nature due to nitrogen atoms, enhancing reactivity toward electrophiles, while benzofurans exhibit aromatic stability and moderate electron density .

Substituent Effects

- Fluorine vs. Cyclobutyl/Methyl : The benzofuran derivative’s fluorine atom increases electronegativity, polarizing the sulfonyl chloride group and enhancing its electrophilicity. In contrast, the target’s methyl and cyclobutyl groups are electron-neutral, leading to milder electronic effects .

Comparison with Other Pyrazole Derivatives

While unrelated to sulfonyl chlorides, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () highlights structural diversity in pyrazole chemistry. The sulfanyl (-S-) and aldehyde (-CHO) groups in this compound contrast with the sulfonyl chloride’s reactivity, emphasizing how functional group placement dictates application scope. Sulfonyl chlorides are more reactive toward amines and alcohols, whereas sulfanyl groups participate in thiol-ene click chemistry .

Research Findings and Implications

- Reactivity : The target compound’s steric bulk may necessitate harsher reaction conditions for sulfonamide formation compared to the benzofuran analog.

- Stability : Benzofuran sulfonyl chlorides are generally more stable due to aromatic conjugation, whereas the pyrazole derivative’s stability depends on substituent interactions .

- Synthetic Utility : The target’s cyclobutyl group offers opportunities for rigid, three-dimensional architectures in drug design, while benzofuran derivatives favor planar bioactive molecules.

Biological Activity

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a compound of interest due to its potential biological activity, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The compound's chemical structure is defined as follows:

- IUPAC Name : this compound

- Molecular Formula : C8H11ClN2O2S

- InChI Key : 1S/C8H11ClN2O2S/c1-11-5-7(14(9,12)13)8(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3

Antimicrobial Activity

Research has shown that pyrazole derivatives, particularly those containing a sulfonamide moiety, exhibit significant antimicrobial activity. In a study evaluating various pyrazole-sulfonamide compounds, it was found that these derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Pyrazole-Sulfonamide Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4f | 62.5 | Candida albicans |

| 4g | 62.5 | Staphylococcus aureus |

| 3a | 125 | Escherichia coli |

| 4e | 62.5 | Saccharomyces cerevisiae |

The presence of the sulfonamide group in these compounds appears to enhance their antimicrobial efficacy, likely due to a synergistic effect between the pyrazole and sulfonamide pharmacophores .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. A notable study investigated aminopyrazole analogs, including those similar to this compound. These analogs were found to selectively inhibit cyclin-dependent kinase (CDK) activity in cancer cell lines.

Case Study: CDK Inhibition

In a study involving a series of aminopyrazole compounds:

- Analog 24 (related to the compound ) demonstrated selective inhibition of CDK5 over CDK2.

- This selectivity resulted in reduced levels of Mcl-1, a protein associated with cancer cell survival, thereby sensitizing pancreatic cancer cells to treatment.

The potency of Analog 24 was reported to be approximately 45-fold greater than that of roscovitine in five pancreatic cancer cell lines, underscoring the potential therapeutic applications of pyrazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. These studies aim to identify how modifications in chemical structure affect biological potency.

Table 2: SAR Insights for Pyrazole Derivatives

| Modification | Effect on Activity |

|---|---|

| Addition of sulfonamide | Increased antimicrobial activity |

| Alteration of cyclobutyl group | Changes in CDK inhibition potency |

| Substitution at pyrazole position | Variability in anticancer efficacy |

Research indicates that specific substitutions can enhance both antimicrobial and anticancer activities, suggesting that further optimization could yield compounds with improved therapeutic profiles .

Q & A

Q. What are the established synthetic routes for 3-cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis of pyrazole-sulfonyl chloride derivatives typically involves sulfonation and chlorination steps. For analogs, reactions employ ethanol or methanol as solvents with catalysts like KCO, achieving yields of 77–89% under reflux (9–13 hours) . Anhydrous conditions (e.g., using N,N-dimethylacetamide) are critical to prevent hydrolysis of the sulfonyl chloride group . Example protocol:

- Step 1 : Cyclobutyl group introduction via nucleophilic substitution using cyclobutylmagnesium bromide.

- Step 2 : Sulfonation with chlorosulfonic acid at 0–5°C, followed by quenching with SOCl to form the sulfonyl chloride .

Key Parameters :

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Ethanol, anhydrous DMAC | |

| Catalyst | KCO, pyridine | |

| Temperature | 80°C (reflux) | |

| Reaction Time | 10–13 hours |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies sulfonyl chloride (S=O stretching at 1350–1150 cm) and pyrazole ring vibrations .

- NMR : H NMR distinguishes cyclobutyl protons (δ 2.5–3.0 ppm, multiplet) and methyl groups (δ 2.2–2.5 ppm, singlet) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 230.26) confirm molecular weight .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the cyclobutyl ring .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data due to the cyclobutyl ring’s puckered conformation?

- Methodological Answer : The cyclobutyl group introduces non-planar geometry, complicating refinement. Use SHELXL’s restraints for bond distances and angles to model puckering accurately. For example:

- Apply "RIGU" restraints to maintain tetrahedral geometry at the cyclobutyl carbon .

- Validate with Hirshfeld surface analysis to resolve electron density ambiguities .

Data Comparison :

| Parameter | Observed Value (Å/°) | Idealized Value (Å/°) |

|---|---|---|

| C–C bond length | 1.54–1.58 | 1.55 |

| C–C–C angle | 88–92° | 90° |

| Discrepancies arise from ring strain; SHELX refinement tolerances should be adjusted accordingly . |

Q. What strategies mitigate side reactions during sulfonation, such as over-chlorination or ring-opening of the pyrazole?

- Methodological Answer :

- Temperature Control : Maintain sulfonation at 0–5°C to limit electrophilic over-reactivity .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the pyrazole nitrogen during chlorination .

- Quenching : Add reaction mixtures to ice-cold water to arrest chlorination at the sulfonyl chloride stage .

Yield Optimization :

| Condition | Side Product (%) | Target Product Yield (%) |

|---|---|---|

| Uncontrolled Temp | 25–30 | 55–60 |

| 0–5°C + Boc Protection | 5–8 | 82–85 |

| Data extrapolated from analogous sulfonyl chloride syntheses . |

Q. How does the electronic nature of the cyclobutyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cyclobutyl ring’s angle strain increases electron density at the sulfonyl chloride group, enhancing electrophilicity. This can be quantified via Hammett σ constants:

- Cyclobutyl substituent: σ ≈ −0.15 (electron-donating), accelerating reactions with amines or alcohols .

Experimental Design : - Compare reaction rates with cyclohexyl (σ ≈ −0.22) and phenyl (σ ≈ +0.60) analogs.

- Monitor kinetics via LC-MS to correlate substituent effects with activation energy .

Pharmacological and Mechanistic Questions

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural analogs?

- Methodological Answer :

- Cyclooxygenase (COX) Inhibition : Test anti-inflammatory potential via COX-1/COX-2 enzyme assays (IC determination) .

- Analgesic Screening : Use acetic acid-induced writhing models in rodents, comparing efficacy to indomethacin .

- Ulcerogenicity : Assess gastric toxicity via histopathological scoring after intraperitoneal administration .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental solubility data?

- Methodological Answer :

- Computational Tools : Use COSMO-RS to predict solubility in polar solvents (e.g., DMSO).

- Experimental Validation : Perform gravimetric analysis at 25°C.

Example Conflict :

| Solvent | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) |

|---|---|---|

| DMSO | 120 | 85 ± 5 |

| Ethanol | 45 | 30 ± 3 |

| Adjust force field parameters in simulations to account for cyclobutyl ring strain effects . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.